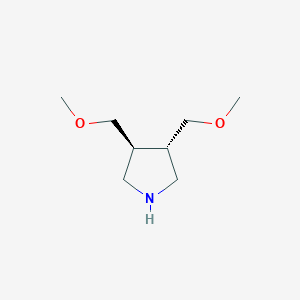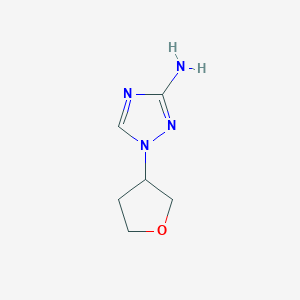
8-Chloro-5-methanesulfonylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-5-methanesulfonylquinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-methanesulfonylquinoline typically involves the chlorination of quinoline derivatives followed by the introduction of the methanesulfonyl group. One common method includes:
Chlorination: The starting material, quinoline, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 8th position.
Methanesulfonylation: The chlorinated quinoline is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the methanesulfonyl group at the 5th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-5-methanesulfonylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate), solvents (dimethylformamide, dichloromethane).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (acetic acid, water).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Coupling Reactions: Boronic acids, palladium catalysts, bases (potassium carbonate, cesium carbonate), solvents (toluene, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
8-Chloro-5-methanesulfonylquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including dyes, pigments, and agrochemicals.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 8-Chloro-5-methanesulfonylquinoline involves its interaction with specific molecular targets and pathways. The chlorine and methanesulfonyl groups enhance its binding affinity to target proteins and enzymes. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce cell death in microbial and cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-8-hydroxyquinoline: Known for its antimicrobial properties and used in topical treatments.
8-Hydroxyquinoline-5-sulfonic acid: Used in analytical chemistry and as a chelating agent.
5-Chloro-7-iodo-8-quinolinol: Used as an antifungal and antibacterial agent.
Uniqueness
8-Chloro-5-methanesulfonylquinoline is unique due to the presence of both chlorine and methanesulfonyl groups, which enhance its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H8ClNO2S |
|---|---|
Peso molecular |
241.69 g/mol |
Nombre IUPAC |
8-chloro-5-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8ClNO2S/c1-15(13,14)9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,1H3 |
Clave InChI |
SHUXTOYOOUYIDE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


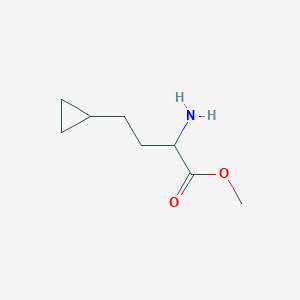
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B13629661.png)
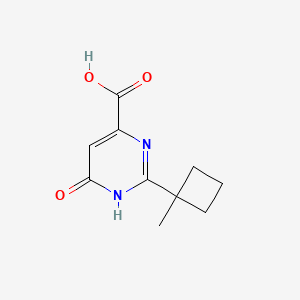


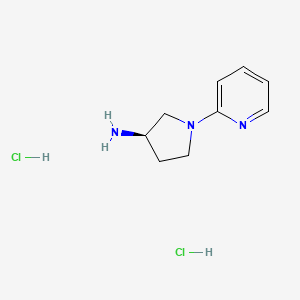

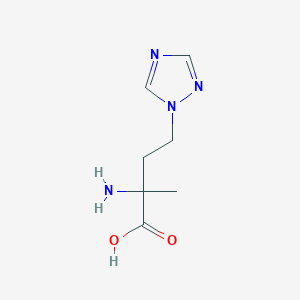
![N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide](/img/structure/B13629708.png)

